ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate
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Overview
Description
Ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate is an organic compound with a complex structure that includes an ethyl carbamate group, an amino group, and a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylphenol with formaldehyde and an amine to form a Schiff base, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride . The resulting amine is then reacted with ethyl chloroformate to form the final carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the methoxy group can produce various substituted phenyl derivatives.
Scientific Research Applications
Ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and carbamate groups can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar structure with a methoxy-substituted phenyl ring.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxy and amino-substituted phenyl ring.
Uniqueness
Ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl carbamate group, in particular, differentiates it from other similar compounds and contributes to its unique properties and applications.
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
ethyl N-[2-amino-4-[(4-methylphenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-17(20)19-16-9-8-14(10-15(16)18)22-11-13-6-4-12(2)5-7-13/h4-10H,3,11,18H2,1-2H3,(H,19,20) |
InChI Key |
HIDMHSPRBJHAJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C)N |
Origin of Product |
United States |
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